

# Application Notes and Protocols for WP1122

## Dosing and Administration in Animal Models

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### Compound of Interest

Compound Name: WP 1122

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These application notes provide a comprehensive guide to the dosing and administration of WP1122, a promising glycolysis inhibitor, in preclinical animal models of cancer. The protocols outlined below are based on available preclinical data and are intended to serve as a starting point for researchers designing in vivo efficacy and pharmacokinetic studies.

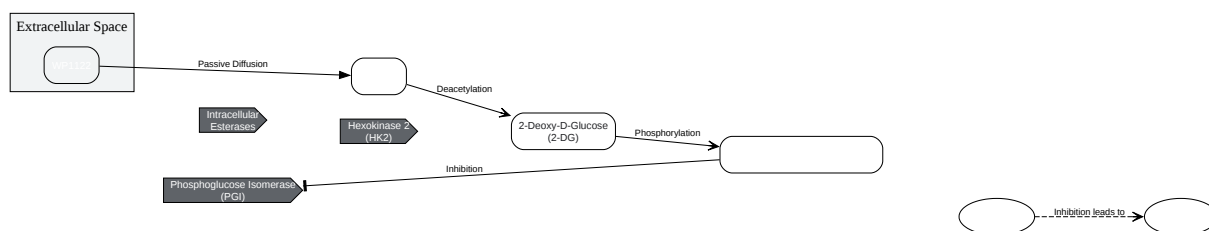
## Introduction to WP1122

WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG), a well-characterized inhibitor of glycolysis. [1][2] Developed to overcome the pharmacological limitations of 2-DG, WP1122 exhibits improved drug-like properties, including a longer plasma half-life and enhanced ability to cross the blood-brain barrier.[2][3][4][5] These characteristics make it a particularly promising therapeutic candidate for highly glycolytic tumors, such as glioblastoma and pancreatic cancer. [3] Preclinical studies have demonstrated that oral administration of WP1122 leads to significantly higher concentrations of 2-DG in both plasma and brain tissue compared to the administration of 2-DG itself.[4] In orthotopic glioblastoma mouse models, WP1122 has been shown to be well-tolerated and effective in extending survival.[4]

## Mechanism of Action

The signaling pathway of WP1122 is initiated by its passive diffusion across the cell membrane. Inside the cell, it is deacetylated by intracellular esterases to release 2-deoxy-D-glucose (2-DG). 2-DG is then phosphorylated by hexokinase 2 (HK2) to 2-deoxy-D-glucose-6-phosphate

(2-DG-6-P). This product cannot be further metabolized and acts as a competitive inhibitor of phosphoglucose isomerase (PGI), which catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate. The accumulation of 2-DG-6-P ultimately leads to the inhibition of glycolysis and subsequent induction of apoptosis in cancer cells.



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**Caption:** Mechanism of action of WP1122.

## Quantitative Data Summary

The following tables summarize the key pharmacokinetic and in vivo efficacy parameters of WP1122 from preclinical studies.

Table 1: Pharmacokinetic Parameters of WP1122

Parameter	Value	Animal Model	Reference
Half-life	~6 hours	Not specified	[5]
Plasma Concentration of 2-DG	2-fold higher than 2-DG administration	Not specified	[2]
Brain Concentration of 2-DG	Significantly higher than 2-DG administration	Mice	[4]

Table 2: In Vivo Efficacy of WP1122 in Glioblastoma Model

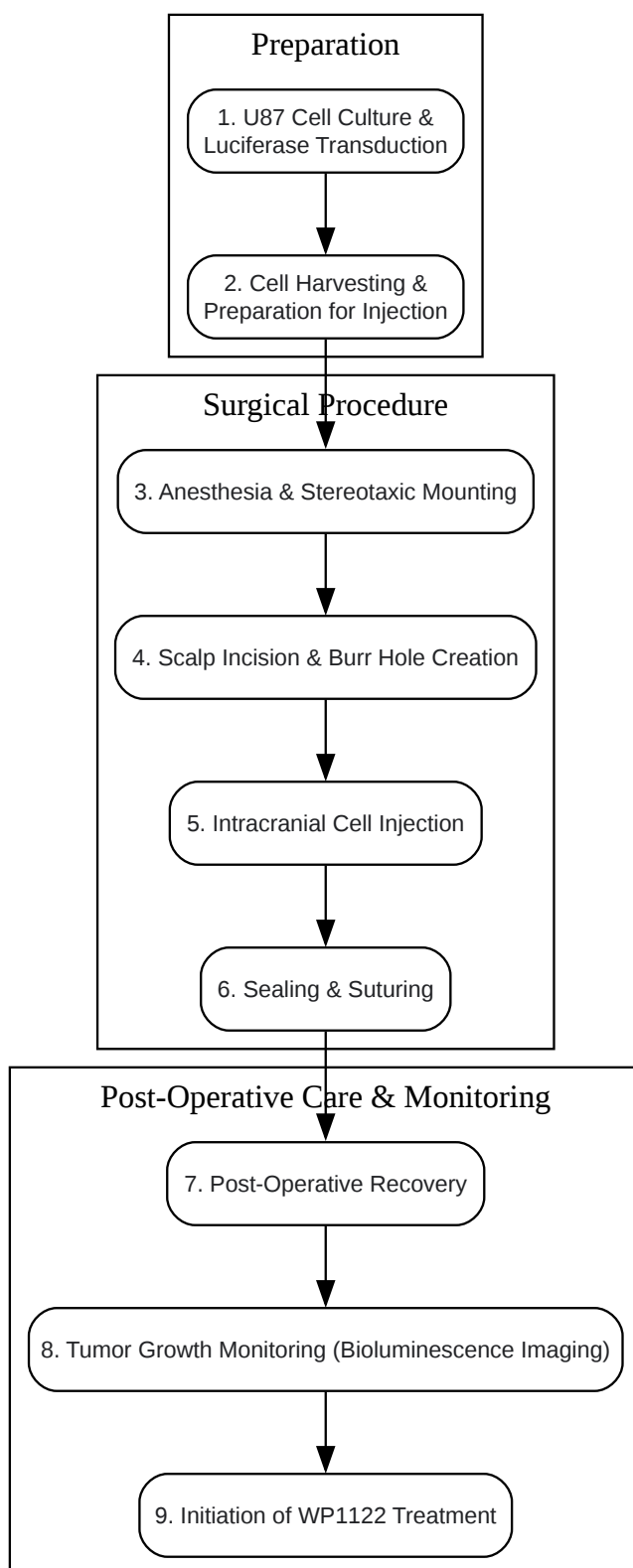
Animal Model	Treatment	Outcome	Reference
Orthotopic U87 Glioblastoma	WP1122	Extended survival	[4]
Orthotopic U87 Glioblastoma	WP1122	Well-tolerated with prolonged exposure	[4]

## Experimental Protocols

Below are detailed protocols for the establishment of an orthotopic glioblastoma mouse model and the subsequent administration of WP1122.

### Orthotopic U87 Glioblastoma Xenograft Model Protocol

This protocol describes the intracranial implantation of U87 human glioblastoma cells into immunocompromised mice.



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**Caption:** Workflow for establishing an orthotopic glioblastoma model.

**Materials:**

- U87-MG human glioblastoma cell line
- Complete culture medium (e.g., MEM with 10% FBS and 1% Penicillin-Streptomycin)
- Lentiviral vector for luciferase expression
- Sterile PBS
- Trypsin-EDTA
- Matrigel or similar extracellular matrix
- Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
- Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
- Stereotaxic apparatus
- High-speed dental drill
- Hamilton syringe with a 30-gauge needle
- Bone wax
- Sutures or surgical clips
- Bioluminescence imaging system
- D-luciferin

**Procedure:**

- Cell Culture and Transduction:
  - Culture U87-MG cells in complete medium at 37°C and 5% CO<sub>2</sub>.

- For in vivo imaging, transduce the cells with a lentiviral vector expressing luciferase to generate a stable U87-luciferase cell line.
- Cell Preparation for Injection:
  - Harvest cells during the logarithmic growth phase.
  - Wash cells with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of  $1 \times 10^5$  cells/5  $\mu$ L. Keep the cell suspension on ice.
- Surgical Procedure:
  - Anesthetize the mouse and secure it in a stereotaxic frame.
  - Make a small incision in the scalp to expose the skull.
  - Using a high-speed drill, create a small burr hole at the desired stereotactic coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).
  - Slowly inject 5  $\mu$ L of the cell suspension into the brain parenchyma to a depth of 3 mm.
  - Withdraw the needle slowly and seal the burr hole with bone wax.
  - Close the scalp incision with sutures or surgical clips.
- Post-Operative Care and Monitoring:
  - Monitor the mice closely during recovery from anesthesia.
  - Administer analgesics as required.
  - Monitor tumor growth starting 7-10 days post-implantation using bioluminescence imaging. Inject D-luciferin intraperitoneally and image the mice after 10-15 minutes.

## WP1122 Dosing and Administration Protocol

This protocol outlines the oral administration of WP1122 to mice with established orthotopic glioblastoma xenografts.

#### Materials:

- WP1122
- Vehicle for oral formulation (e.g., sterile water, 0.5% methylcellulose, or a flavored jelly formulation for voluntary ingestion)
- Oral gavage needles (if applicable)
- Animal balance

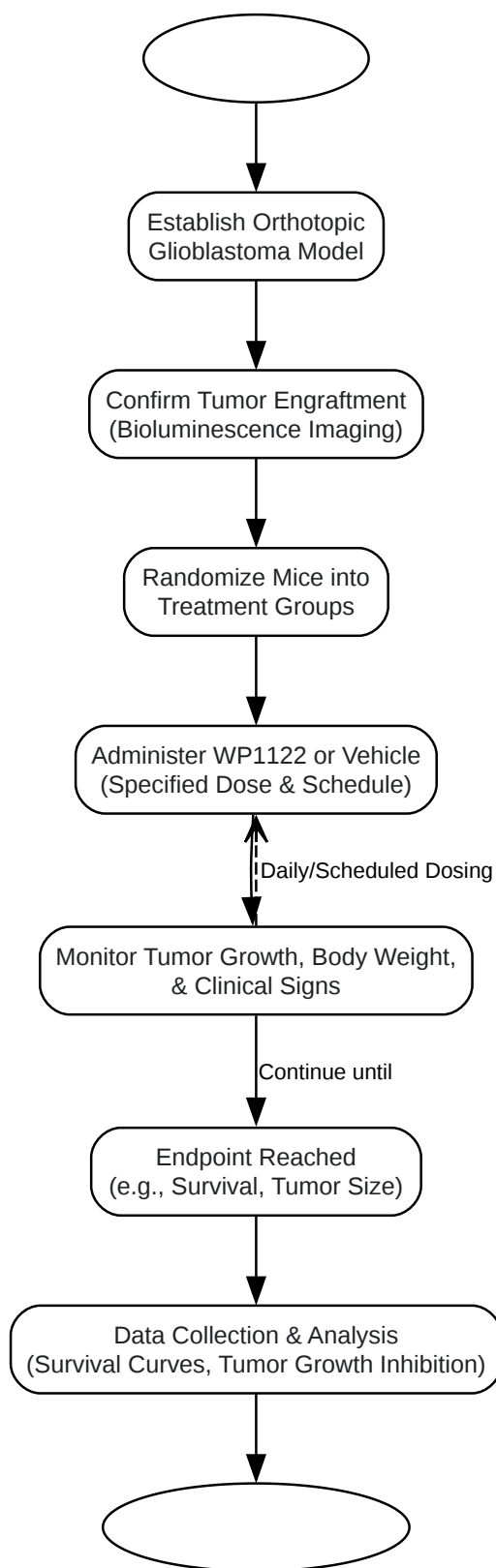
#### Procedure:

- WP1122 Formulation:
  - Prepare a fresh solution or suspension of WP1122 in the chosen vehicle on each day of dosing. The concentration should be calculated based on the desired dose (in mg/kg) and the average weight of the mice.
- Administration:
  - Oral Gavage: Administer the WP1122 formulation directly into the stomach using a suitable oral gavage needle. The volume should typically be around 100-200  $\mu$ L for a 20-25g mouse.
  - Voluntary Oral Administration: For a less stressful method, WP1122 can be incorporated into a palatable jelly. This requires a training period for the mice to voluntarily consume the jelly.
- Dosing Regimen:
  - Frequency: While specific preclinical dosing frequencies for WP1122 are not widely published, a starting point could be once or twice daily administration, considering its half-life of approximately 6 hours.<sup>[5]</sup>
  - Dose: Dose-escalation studies are recommended to determine the maximum tolerated dose (MTD) and optimal therapeutic dose.

- Duration: Treatment should be initiated once tumors are established (as determined by bioluminescence imaging) and continued for a predetermined period or until a study endpoint is reached (e.g., significant tumor burden, neurological symptoms, or a defined survival endpoint).
- Monitoring and Efficacy Evaluation:
  - Monitor tumor growth regularly using bioluminescence imaging.
  - Record animal body weight and clinical observations to assess toxicity.
  - The primary efficacy endpoint is typically an extension in overall survival. Other endpoints may include tumor growth inhibition.

## Logical Workflow for a Preclinical WP1122 Efficacy Study





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**Caption:** Logical workflow for a preclinical WP1122 efficacy study.

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